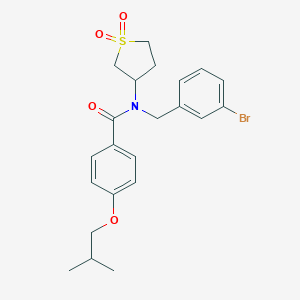![molecular formula C24H16N4O2 B265221 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione](/img/structure/B265221.png)
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic molecule that contains a triazatetracyclooctane ring system and a naphthalene moiety. In 7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione.
Mechanism of Action
The mechanism of action of 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting DNA synthesis. The compound's ability to act as a fluorescent probe is thought to be due to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that the compound can reduce tumor growth in animal models. The compound's ability to act as a fluorescent probe has been utilized in imaging studies to detect metal ions in biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione in lab experiments include its relatively simple synthesis method, its potential as a fluorescent probe, and its ability to act as a catalyst in organic reactions. However, limitations include the compound's limited solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for research on 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer. Further studies could also explore the compound's potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, research could focus on developing new synthetic routes for the compound and improving its solubility and stability in aqueous solutions.
Synthesis Methods
The synthesis of 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione involves the reaction of 1,2-dihydro-2-iminonaphthalene with triethylorthoformate and hydrazine hydrate in the presence of acetic acid. The reaction proceeds through a series of cyclization, oxidation, and dehydration steps, resulting in the formation of the target compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
Scientific Research Applications
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. Furthermore, the compound has been studied for its ability to act as a catalyst in organic reactions, demonstrating its potential as a useful tool in organic synthesis.
properties
Product Name |
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione |
|---|---|
Molecular Formula |
C24H16N4O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione |
InChI |
InChI=1S/C24H16N4O2/c25-24-27-22-19(23(30)28-24)17(14-11-5-7-12-6-1-2-8-13(12)14)18-20(26-22)15-9-3-4-10-16(15)21(18)29/h1-11,17H,(H4,25,26,27,28,30) |
InChI Key |
REFRXJLVZLYWFD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265140.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B265147.png)
![10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B265150.png)
![4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B265166.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B265170.png)
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265174.png)
![2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265205.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265206.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide](/img/structure/B265217.png)